ap-dCTP
Description
Formation and Biological Significance of Abasic Lesions
Abasic sites are not merely accidental damage; they are formed through both spontaneous chemical reactions and highly regulated enzymatic pathways. Their origins can be broadly categorized as endogenous (originating from within the cell) and exogenous (originating from environmental factors). nih.govpnas.org
Endogenous sources are the most frequent cause of AP sites. nih.gov They primarily include:
Spontaneous Hydrolysis: The N-glycosidic bond linking a DNA base to the deoxyribose sugar is chemically unstable and can break spontaneously through hydrolysis. nih.govwikipedia.org The bond to purines (adenine and guanine) is particularly labile, leading to an estimated 10,000 apurinic sites per cell per day. wikipedia.orgresearchgate.net The loss of pyrimidines (cytosine and thymine) occurs at a slower rate. nih.gov
DNA Glycosylase Activity: As a key step in the Base Excision Repair (BER) pathway, specialized enzymes called DNA glycosylases recognize and remove damaged or inappropriate bases (e.g., uracil (B121893) in DNA, oxidized bases) by cleaving the N-glycosidic bond, intentionally creating a temporary AP site as a repair intermediate. nih.govwikipedia.orgresearchgate.net
Cellular Metabolism: Reactive oxygen species (ROS) and other metabolites generated during normal cellular processes can damage DNA bases, destabilizing the N-glycosidic bond and promoting base loss. oup.comnih.gov
Exogenous factors can also induce the formation of AP sites:
Genotoxic Chemicals: Environmental pollutants and certain chemical agents can modify DNA bases (alkylation, oxidation), weakening the N-glycosidic bond and leading to its cleavage. researchgate.netoup.com
Ionizing Radiation: Exposure to radiation can generate reactive oxygen species and directly damage DNA, contributing to the formation of abasic sites. nih.gov
| Origin of Abasic Sites | Mechanism | Examples |
| Endogenous | Spontaneous hydrolysis of the N-glycosidic bond. nih.govwikipedia.org | Depurination (loss of Adenine (B156593)/Guanine), Depyrimidination (loss of Cytosine/Thymine). nih.gov |
| Enzymatic removal of damaged or incorrect bases. wikipedia.org | DNA glycosylases in the Base Excision Repair (BER) pathway removing oxidized or alkylated bases. researchgate.net | |
| Damage from normal cellular byproducts. nih.gov | Reactive Oxygen Species (ROS) leading to base modifications and subsequent loss. oup.com | |
| Exogenous | Exposure to environmental agents. oup.com | Genotoxic chemicals, atmospheric pollutants. oup.commdpi.com |
| Exposure to radiation. nih.gov | Ionizing radiation causing direct DNA damage and base loss. nih.gov |
The persistence of unrepaired AP sites poses a significant threat to the cell. Because they lack a base, these sites are non-coding and cannot serve as a proper template for DNA polymerases during replication or transcription. biosyn.comnih.gov This leads to several detrimental consequences:
Replication and Transcription Blockage: Replicative DNA polymerases are strongly blocked by AP sites, which can cause replication forks to stall or collapse, potentially leading to cell death. biosyn.comnih.gov Similarly, they are impediments to RNA polymerase during transcription. oup.com
Mutagenesis: If the replication machinery does manage to bypass an AP site, a process known as translesion synthesis (TLS), it often inserts an incorrect nucleotide opposite the lesion. pnas.org In many organisms, there is a tendency to preferentially insert an adenine, a phenomenon referred to as the "A-rule". wikipedia.org However, the insertion of other bases, including cytosine, has also been observed, making AP sites highly mutagenic. nih.gov
Formation of More Complex Lesions: The aldehyde group in the open-ring form of the abasic site is chemically reactive. nih.gov It can react with nucleophilic groups on the opposite DNA strand to form interstrand crosslinks (ICLs) or with nearby proteins to form DNA-protein crosslinks (DPCs), both of which are highly toxic forms of DNA damage. nih.govnih.govnih.gov
DNA Strand Breaks: The sugar-phosphate backbone at an AP site is unstable and can undergo cleavage, resulting in a single-strand break (SSB). biosyn.comnih.gov
| Consequence | Description |
| Replication/Transcription Block | AP sites are non-instructional and physically block the progression of DNA and RNA polymerases. biosyn.comnih.gov |
| Mutagenesis | Translesion synthesis polymerases may bypass the site by inserting a random, often incorrect, nucleotide. pnas.org |
| DNA Crosslinking | The reactive aldehyde of the abasic sugar can form covalent bonds with the opposing DNA strand (ICL) or with proteins (DPC). nih.govnih.govnih.gov |
| Strand Breaks | The sugar-phosphate backbone at an AP site is labile and can be cleaved, leading to a single-strand break. nih.gov |
Overview of Deoxycytidine Triphosphate (dCTP) in Nucleic Acid Metabolism
Deoxycytidine triphosphate (dCTP) is a canonical deoxynucleotide and one of the four fundamental building blocks of DNA, alongside deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), and deoxythymidine triphosphate (dTTP). baseclick.eubiologyonline.com
dCTP is indispensable for the synthesis and repair of DNA. baseclick.eu Its structure consists of a cytosine base, a deoxyribose sugar, and a chain of three phosphate (B84403) groups. baseclick.eubiologyonline.com Within the DNA double helix, cytosine forms three hydrogen bonds with its complementary base, guanine (B1146940). biologyonline.com The cellular pool of dCTP, along with the other three dNTPs, must be maintained in a balanced ratio to ensure the fidelity of DNA replication. mdpi.com Beyond its role as a building block, dCTP also functions as a metabolite in several biological pathways. biologyonline.comexcedr.com
During DNA replication and repair, DNA polymerases catalyze the addition of dNTPs to a growing DNA strand. baseclick.euwikipedia.org The enzyme selects the incoming dNTP (e.g., dCTP) based on the templating base on the opposite strand (guanine). The triphosphate group of dCTP is crucial for this process, as the cleavage of a pyrophosphate (PPi) molecule provides the necessary energy to form a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the alpha-phosphate of the incoming dCTP. excedr.comwikipedia.org This reaction results in the incorporation of deoxycytidine monophosphate (dCMP) into the new DNA strand and the elongation of the chain. wikipedia.org
Conceptual Framework for Studying dCTP Interactions at Abasic Sites
Understanding the fate of an abasic site during DNA replication is critical for elucidating mechanisms of mutagenesis and DNA repair. A key experimental challenge is to probe the intricate molecular interactions that occur within the active site of a DNA polymerase when it encounters this non-instructive lesion. This has led to the development of non-natural nucleotide analogs as chemical tools to investigate these processes. nih.gov
The chemical compound ap-dCTP , or 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-triphosphate , is one such non-natural analog designed for this purpose. guidechem.comnih.gov
| Compound Identifier | Value |
| Name | This compound |
| Synonym | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) |
| CAS Number | 115899-39-3 |
| Molecular Formula | C12H19N4O13P3 |
| Molecular Weight | 520.219 g/mol |
The conceptual framework for using this compound involves several key features:
Substrate for DNA Polymerase: this compound is designed to be recognized and incorporated by DNA polymerases as if it were a natural dCTP. nih.gov
Chemical Handle: The defining feature of this compound is the aminopropynyl group attached to the C5 position of the cytosine base. This group acts as a versatile chemical handle. The terminal amine allows for the straightforward covalent attachment of various reporter molecules, such as fluorophores (e.g., Rhodamine Green), biotin, or photoreactive groups, without significantly disrupting the polymerase's ability to incorporate the nucleotide. nih.govresearchgate.net
In Situ Probe Generation: By supplying a polymerase with a modified analog like dye-labeled this compound, researchers can synthesize a DNA probe directly at a site of interest. nih.gov This is particularly powerful for studying events at abasic sites. For example, a DNA template containing an abasic site can be used in a primer extension reaction with a DNA polymerase and a labeled this compound analog. If the polymerase inserts the analog opposite the abasic site, the resulting DNA becomes labeled, allowing for detection and further study. nih.gov
Applications in Research: Labeled DNA generated using this compound analogs can be used in a variety of applications to study protein-DNA interactions. These include fluorescence-based assays to monitor polymerase activity, blotting applications, and photoaffinity labeling experiments to identify and characterize the proteins that interact with abasic sites or the surrounding DNA during repair or translesion synthesis. excedr.comresearchgate.netnih.gov
In essence, this compound serves as a synthetic proxy for dCTP, but with a built-in functionality for labeling and detection. It allows researchers to ask specific questions about polymerase fidelity and the cellular response to abasic sites, such as determining which polymerases preferentially insert cytosine opposite the lesion and what other factors are recruited to this site of damage.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQIVFSMGDIPF-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144677 | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115899-39-3 | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Translesion Synthesis Tls Across Abasic Sites Involving Deoxycytidine Triphosphate Incorporation
Eukaryotic Translesion DNA Polymerases and Abasic Site Bypass Capacities
Eukaryotic cells possess a number of specialized DNA polymerases that exhibit varied efficiencies and nucleotide insertion preferences when encountering an abasic site. These polymerases belong to different families, with the Y-family and B-family being prominent in TLS pathways.
Human Y-Family DNA Polymerases: Insertion Preferences and Efficiencies Opposite Abasic Sites
The human Y-family of DNA polymerases, which includes Polymerase η (Pol η), Polymerase ι (Pol ι), Polymerase κ (Pol κ), and REV1, are key players in the bypass of DNA lesions. They are characterized by a more open active site compared to replicative polymerases, which allows them to accommodate distorted DNA structures. However, this flexibility often comes at the cost of lower fidelity when replicating undamaged DNA. nih.gov Each member of this family displays distinct catalytic properties and nucleotide preferences when bypassing abasic sites.
DNA Polymerase η is a versatile Y-family polymerase involved in the bypass of various DNA lesions. When encountering an abasic site, Pol η is capable of inserting nucleotides and extending the DNA strand, albeit with an efficiency significantly lower than when replicating an undamaged template.
Research Findings: Kinetic studies have demonstrated that human Pol η preferentially inserts purine nucleotides (dATP and dGTP) opposite a synthetic abasic site analog (tetrahydrofuran, THF), a phenomenon often referred to as the "A-rule" or in this case, a "purine rule". The insertion of dCTP is notably less efficient.
Steady-state kinetic analysis of nucleotide insertion opposite a THF lesion by human Pol η revealed the following hierarchy of insertion efficiency: A > G > T > C. While Pol η can insert all four nucleotides, the catalytic efficiency for dCTP incorporation is the lowest among the four. The table below summarizes the steady-state kinetic parameters for nucleotide insertion opposite a THF site by human Pol η.
| Incoming Nucleotide (dNTP) | kcat (min⁻¹) | Km (µM) | Relative Efficiency (kcat/Km) |
|---|---|---|---|
| dATP | 0.14 | 18 | 1.0 |
| dGTP | 0.11 | 29 | 0.49 |
| dTTP | 0.03 | 33 | 0.12 |
| dCTP | 0.02 | 45 | 0.06 |
It is important to note that while Pol η can insert nucleotides opposite an abasic site, the subsequent extension step can be inefficient, often leading to stalling of the polymerase. reed.edu
DNA Polymerase ι is another member of the Y-family that participates in translesion synthesis. In contrast to Pol η, Pol ι exhibits a different pattern of nucleotide incorporation opposite abasic sites and is, in fact, the most efficient among the Y-family polymerases at inserting nucleotides opposite this lesion.
Research Findings: Studies have shown that Pol ι can incorporate all four deoxynucleotides opposite a synthetic abasic site with efficiencies that are comparable to or even greater than the efficiency of correct dCTP incorporation opposite an undamaged guanine (B1146940). This suggests that for Pol ι, an abasic site is not a significant block to nucleotide insertion.
The relative efficiencies of nucleotide insertion opposite an abasic site by human Pol ι are summarized in the table below. The efficiency of dCTP incorporation opposite a template guanine is set as the reference (1.0).
| Incoming Nucleotide (dNTP) | Relative Efficiency |
|---|---|
| dATP | 0.7 |
| dGTP | 1.1 |
| dTTP | 3.0 |
| dCTP | 0.8 |
Despite its high insertion efficiency, Pol ι is generally unable to extend the DNA strand effectively after inserting a nucleotide opposite an abasic site. This suggests that Pol ι primarily functions as an "inserter" polymerase in the bypass of abasic lesions, requiring another polymerase to perform the subsequent extension step.
DNA Polymerase κ is a Y-family polymerase that is generally considered to be the least efficient in bypassing abasic sites among its family members. Its activity at these lesions is characterized by low nucleotide incorporation efficiency and a propensity for frameshift mutations.
The relative efficiency of nucleotide insertion by human Pol κ opposite an abasic site is significantly lower than that of other Y-family polymerases. The table below illustrates the nucleotide preference and very low relative efficiency of Pol κ.
| Incoming Nucleotide (dNTP) | Relative Efficiency | Selectivity (%) |
|---|---|---|
| dATP | 0.0004 | 38 |
| dGTP | 0.0001 | 9 |
| dTTP | 0.0001 | 3 |
| dCTP | 0.0009 | 50 |
Furthermore, Pol κ has been observed to facilitate the bypass of abasic sites through a mechanism of template misalignment, which can lead to single-base deletions. This suggests a role for Pol κ in generating frameshift mutations at abasic sites.
REV1 is a unique member of the Y-family of DNA polymerases, as it primarily functions as a deoxycytidyl transferase. It exhibits a strong and specific preference for inserting dCTP opposite various DNA lesions, including abasic sites.
Research Findings: Numerous studies have confirmed that REV1 preferentially incorporates dCTP when it encounters an abasic site. reed.edunih.gov This specificity is attributed to a unique "protein-template" mechanism where the abasic site is looped out of the DNA helix, and an arginine residue in the active site of REV1 forms hydrogen bonds with the incoming dCTP, guiding its insertion. nih.gov
Pre-steady-state kinetic studies with yeast REV1 have provided quantitative data on the efficiency of dCTP insertion opposite an abasic site. These studies have shown that while the binding affinity for dCTP is somewhat weaker opposite an abasic site compared to an undamaged guanine template, the maximal rate of incorporation (kpol) is remarkably similar. This indicates that an abasic site is a cognate lesion for REV1.
The table below presents the pre-steady-state kinetic parameters for dCTP incorporation by yeast REV1 opposite a template guanine and an abasic site.
| Template Base | kpol (s⁻¹) | Kd (µM) |
|---|---|---|
| Guanine | 20 ± 2 | 33 ± 6 |
| Abasic Site | 20 ± 1 | 290 ± 30 |
The strong preference of REV1 for dCTP insertion opposite abasic sites plays a significant role in determining the mutational outcomes at these lesions.
Human B-Family DNA Polymerases in Abasic Lesion Bypass
While the Y-family polymerases are specialized for translesion synthesis, some members of the B-family of DNA polymerases, which includes the primary replicative polymerases, can also participate in the bypass of abasic sites. Their role is often in the extension step after an "inserter" polymerase has placed a nucleotide opposite the lesion.
Research Findings: Studies have shown that DNA Polymerase δ (Pol δ), in conjunction with its processivity factor PCNA, can bypass abasic sites with moderate efficiency. Pol δ/PCNA preferentially inserts dATP opposite the lesion, following the "A-rule". Importantly, Pol δ/PCNA is significantly more efficient at extending the primer from a nucleotide inserted opposite an abasic site compared to some Y-family members like Pol κ. bohrium.com
DNA Polymerase ζ (Pol ζ), another B-family member, is considered a crucial "extender" polymerase in TLS. It is highly inefficient at inserting nucleotides directly opposite an abasic site but is proficient at extending from a nucleotide that has been inserted by another polymerase, such as REV1. The combined action of an inserter like REV1 and an extender like Pol ζ provides an efficient two-polymerase mechanism for bypassing abasic sites.
DNA Polymerase δ (Pol δ) Bypass Ability and Nucleotide Preference
DNA Polymerase δ (Pol δ) is another crucial replicative polymerase that exhibits limited ability to bypass abasic sites. Its potent 3'→5' proofreading exonuclease activity often leads to the excision of any nucleotide inserted opposite the lesion, further hindering bypass. However, under certain conditions, Pol δ has been implicated in the insertion of adenine (B156593) opposite abasic sites. nih.gov The non-essential subunit Pol32, which is part of both Pol δ and Pol ζ, is necessary for the efficient bypass of various lesions, including abasic sites. nih.gov
Other DNA Polymerases Implicated in Abasic Site Bypass
A variety of other DNA polymerases have been identified to play roles in the bypass of abasic sites, each with distinct mechanisms and nucleotide preferences.
DNA Polymerase θ (Pol θ), also known as Pol Q, stands out for its remarkable efficiency in bypassing abasic sites. embopress.orgnih.gov It can perform both the insertion and extension steps of TLS at these lesions. embopress.org Pol θ preferentially incorporates an adenine opposite an abasic site, a phenomenon often referred to as the "A-rule". nih.govembopress.orgnih.gov The efficiency of dAMP incorporation by Pol θ opposite an abasic site is only about four-fold less than its efficiency of incorporating adenine opposite its cognate thymine. nih.gov This polymerase strongly disfavors the incorporation of cytosine opposite an AP site. embopress.org The bypass of abasic lesions by Pol θ is considered to be highly mutagenic as it can also lead to deletions. nih.gov
| Inserted Nucleotide | Relative Efficiency |
|---|---|
| Adenine (A) | High |
| Guanine (G) | Low |
| Thymine (T) | Very Low |
| Cytosine (C) | Strongly Disfavored |
PrimPol is a unique enzyme possessing both primase and polymerase activities. mdpi.com It is involved in TLS and can bypass common oxidative DNA lesions like 8-oxoguanine and abasic sites. nih.govnih.gov In the presence of magnesium ions, PrimPol can bypass an abasic site. nih.gov The substitution of magnesium with manganese can stimulate its TLS activity, allowing for more efficient, albeit error-prone, synthesis past various DNA lesions. nih.gov One proposed mechanism for PrimPol's bypass of abasic sites involves a template realignment strategy, where the primer terminus is relocated ahead of the lesion, utilizing microhomology in the template sequence. nih.gov
In archaea, the bypass of abasic sites often involves the coordinated action of multiple DNA polymerases. frontiersin.orgnih.gov For instance, in Sulfolobus islandicus, Dpo4 (a Y-family polymerase) and Dpo2 (a B-family polymerase) work sequentially. frontiersin.orgnih.gov Dpo4 acts as the "inserter," placing a nucleotide opposite the abasic site, although it is inefficient at extending from this point. frontiersin.org Dpo2 then functions as the "extender," efficiently elongating the primer terminus from the nucleotide inserted by Dpo4. frontiersin.orgasm.org Dpo4 from Sulfolobus solfataricus has been shown to readily bypass abasic sites, often following the "A-rule" for nucleotide insertion. nih.gov
| Polymerase | Primary Role | Activity |
|---|---|---|
| Dpo4 | Inserter | Inserts nucleotide opposite the abasic site but is inefficient at extension. |
| Dpo2 | Extender | Efficiently extends the primer from the nucleotide inserted opposite the lesion. |
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add nucleotides to the 3' end of a DNA strand in a template-independent manner. ljmu.ac.ukcreative-enzymes.com This property makes it a valuable tool in biotechnology for labeling DNA and synthesizing oligonucleotides with modified nucleotides. ljmu.ac.ukresearchgate.net TdT can incorporate a wide variety of nucleotide analogs, including those with fluorescent tags or other chemical modifications. nih.govnih.gov While not directly involved in the in vivo bypass of abasic sites in the same way as TLS polymerases, TdT's ability to utilize modified dNTPs is relevant to the broader study of DNA synthesis and the enzymatic incorporation of nucleotide analogs. nih.gov Its substrate specificity is broad, and it preferentially incorporates dGTP and dCTP over dATP and dTTP. creative-enzymes.com
Kinetic and Mechanistic Studies of dCTP Incorporation Opposite Abasic Sites
Apurinic/apyrimidinic (AP) sites, or abasic sites, are among the most common DNA lesions, arising from spontaneous hydrolysis of the N-glycosidic bond or as intermediates in base excision repair. nih.gov These non-instructional lesions pose a significant block to replicative DNA polymerases. nih.govresearchgate.net Translesion synthesis (TLS) is a cellular mechanism that allows bypass of such lesions, often involving specialized DNA polymerases that can incorporate a nucleotide opposite the abasic site. mdpi.comnih.gov The choice of the inserted nucleotide is not random and is influenced by the specific polymerase involved, with deoxycytidine triphosphate (dCTP) being one of the four possible nucleotides for incorporation.
Catalytic Efficiencies (kcat/Km) of dCTP Incorporation at Abasic Sites
The efficiency of nucleotide incorporation by a DNA polymerase is often quantified by the steady-state kinetic parameters kcat (turnover number) and Km (Michaelis constant), with the ratio kcat/Km representing the catalytic efficiency or specificity constant. nih.govaklectures.com This ratio is a useful measure for comparing the relative rates of an enzyme acting on different substrates, such as the four different deoxyribonucleoside triphosphates (dNTPs) competing for insertion opposite an abasic site. nih.govtaylorandfrancis.com
Studies on various DNA polymerases have revealed a wide range of catalytic efficiencies for dCTP incorporation opposite abasic sites. For many polymerases, the efficiency of incorporating any nucleotide opposite a non-instructional lesion like an abasic site is significantly lower than opposite a templating base. nih.gov However, some specialized polymerases exhibit a notable capacity for this action.
For instance, the human Y-family polymerase REV1 is known to efficiently insert dCTP opposite abasic sites. nih.govnih.gov This is a unique feature of REV1, which functions as a dCMP transferase, often utilizing a protein-template mechanism where an arginine side chain, rather than the opposing DNA strand, guides the insertion of dCTP. mdpi.compnas.orgnih.gov The catalytic efficiency (kpol/Kd) of dCTP incorporation by Rev1 is significantly higher than for other nucleotides. nih.gov
Other polymerases, such as human polymerase κ (pol κ), have also been shown to insert dCTP opposite abasic sites, although often with a preference for other bases as well. nih.gov The catalytic efficiencies for dNTP incorporation opposite an abasic site vary greatly among different polymerases, reflecting their specialized roles in DNA repair and damage tolerance. nih.gov
| DNA Polymerase | Relative Efficiency of dCTP Incorporation Opposite Abasic Site | Reference |
| Human REV1 | High, preferential insertion of dCTP | nih.govnih.gov |
| Human Polymerase κ | Inserts C and A | nih.gov |
| Human Polymerase η | Low, preferentially inserts A and G | nih.gov |
| Yeast Polymerase η | Low (dNTP selectivity of 1A: 0.53G: 0.12T: 0.051C) | nih.gov |
| DNA Polymerase β | Can incorporate dCMP, preference can be context-dependent | nih.gov |
Base Selectivity and Preferences for dCTP Insertion by Different Polymerases
The base selectivity for nucleotide insertion opposite an abasic site is a key characteristic of each DNA polymerase and is not governed by Watson-Crick base pairing due to the absence of a templating base. d-nb.infoembopress.org While many polymerases follow an "A-rule," preferentially incorporating dATP opposite abasic sites, several polymerases show a distinct preference for inserting dCTP. embopress.orgnih.gov
The most prominent example is human REV1 , which almost exclusively inserts dCTP opposite an abasic site. nih.govnih.gov This strong preference is attributed to its unique dCMP transferase activity. nih.gov Structural studies have revealed that REV1 employs a protein-templating mechanism where the abasic site is flipped out of the DNA helix, and an arginine residue in the active site forms hydrogen bonds with the incoming dCTP, guiding its insertion. mdpi.compnas.org
DNA polymerase κ (pol κ) , another Y-family polymerase, also demonstrates the ability to insert dCTP opposite an abasic site, often with a similar preference for dATP. nih.gov In contrast, DNA polymerase η (pol η) generally follows a purine rule, preferentially inserting dATP and dGTP. nih.gov Yeast polymerase η also shows a low selectivity for dCTP. nih.gov
The B-family replicative polymerases, such as polymerase δ (pol δ) , predominantly adhere to the A-rule. nih.govnih.govDNA polymerase β (pol β) , a key enzyme in base excision repair, has been observed to incorporate dCMP opposite abasic sites, although its preference can be influenced by the sequence context and it may also incorporate dAMP. nih.govmdpi.com
The varied selectivity among polymerases suggests that cells possess a toolkit of enzymes capable of handling abasic sites in different genomic contexts or under different cellular conditions. nih.gov
Multi-Polymerase Mechanisms for Abasic Site Bypass and dCTP Insertion
The bypass of an abasic site is often a multi-step process that requires the coordinated action of two or more DNA polymerases, a concept known as the two-polymerase mechanism. frontiersin.orgnih.govnih.gov This process typically involves an "inserter" polymerase that incorporates a nucleotide opposite the lesion and an "extender" polymerase that continues synthesis from the newly formed primer terminus. mdpi.comnih.gov
In the context of dCTP insertion, REV1 often acts as the primary inserter polymerase due to its specialized dCMP transferase activity opposite abasic sites. researchgate.netmdpi.com However, REV1 itself is a poor extender and generally stalls after incorporating a single cytosine. nih.gov Therefore, a second polymerase is required to extend the DNA chain.
DNA polymerase ζ (pol ζ) is a crucial extender polymerase in eukaryotic cells. mdpi.comnih.gov It is highly inefficient at incorporating nucleotides opposite an abasic site itself but is proficient at extending from a nucleotide, including a cytosine, inserted by another polymerase like REV1. researchgate.netnih.gov The sequential action of REV1 (inserter) and pol ζ (extender) constitutes a major pathway for the bypass of abasic sites in eukaryotes. mdpi.commdpi.com
Other polymerases can also participate in these multi-polymerase mechanisms. For example, while replicative polymerases like pol δ are generally stalled by abasic sites, they can, under certain conditions, insert a nucleotide (typically adenine) opposite the lesion, which is then extended by pol ζ. researchgate.netnih.gov The interplay between different polymerases allows the cell to tolerate and bypass DNA damage that would otherwise be lethal. nih.govnih.gov This polymerase switching is a highly regulated process, often orchestrated by accessory proteins like PCNA. nih.gov
Conformational Changes of DNA Polymerases and DNA During dCTP Incorporation at Abasic Sites
The incorporation of a nucleotide, including dCTP, opposite a non-instructional abasic site involves significant conformational changes in both the DNA polymerase and the DNA substrate. researchgate.netnih.govnih.gov These dynamic changes are crucial for accommodating the lesion, selecting the incoming nucleotide, and catalyzing the phosphodiester bond formation. nih.gov
Upon encountering an abasic site, the DNA polymerase active site must adapt to the absence of a templating base. Structural studies have shown that the abasic site itself can be looped out of the DNA helix, allowing the polymerase to use the base 5' to the lesion as a template, which can lead to a -1 frameshift. uwo.ca
For polymerases like REV1 , the conformational changes are particularly distinct. The template strand is distorted, and the abasic site is evicted from the DNA helix. mdpi.compnas.org An arginine side chain from the polymerase then enters the active site to act as a surrogate template, specifically hydrogen bonding with the incoming dCTP. pnas.org Unlike many other polymerases, REV1 does not undergo the large "fingers-closing" conformational change upon nucleotide binding. nih.gov
The DNA itself also undergoes conformational changes. The presence of an abasic site can alter the local DNA structure and dynamics. uleth.ca The binding of a polymerase and the insertion of a nucleotide can further kink or bend the DNA to fit within the enzyme's active site. uleth.cascilit.com These conformational rearrangements are integral to the mechanism of translesion synthesis.
Influence of Abasic Site Derivatives on dCTP Incorporation
Bypass of Methoxyamine-Adducted Abasic Sites (AP-MOX) and dCTP Preference
Methoxyamine (MOX) is a compound that reacts with the aldehyde group of a natural abasic site to form a stable methoxyamine adduct (AP-MOX). mdpi.comnih.gov This modification makes the lesion resistant to the primary enzyme for abasic site repair, AP endonuclease 1 (APE1), thereby increasing its persistence in the genome. mdpi.com Consequently, translesion synthesis becomes the main mechanism for tolerating AP-MOX adducts. nih.govresearchgate.net
Studies comparing the bypass of natural AP sites and AP-MOX sites have revealed that the mutagenic properties, including the preference for nucleotide incorporation, are largely similar for a given polymerase. mdpi.comnih.gov However, the efficiency of bypass can be significantly altered.
For REV1 , which preferentially inserts dCTP opposite a natural abasic site, the presence of the MOX adduct does not change its insertion fidelity. Notably, REV1 bypasses AP-MOX adducts approximately 5-fold more efficiently than it bypasses natural abasic sites. mdpi.comnih.gov This suggests that REV1 is particularly well-suited to handle this type of modified lesion in human cells. nih.gov
In contrast, other polymerases show different responses to AP-MOX. For example, the bypass efficiency of pol ι is reduced by about 15-fold for AP-MOX compared to a natural AP site. mdpi.comnih.govPol η and PrimPol bypass both lesions with similar efficiency. mdpi.comnih.gov For pol ζ , the efficiency and spectrum of nucleotide incorporation opposite AP-MOX were comparable to that for a natural AP site, with a slight (4-fold) increase observed in the incorporation of dCMP opposite AP-MOX in steady-state kinetic experiments. mdpi.com
These findings indicate that while the inherent base preference of a polymerase (such as the dCTP preference of REV1) is maintained, the chemical modification of the abasic site can modulate the efficiency with which different TLS polymerases can act upon the lesion. nih.govmdpi.com
Interactions with Other Chemically Modified Abasic Sites
Abasic sites in the cellular environment can be chemically modified, leading to a variety of structurally distinct lesions that pose different challenges to the TLS machinery. The interaction of TLS polymerases with these modified abasic sites and their efficiency in incorporating dCTP can be significantly altered compared to their interaction with canonical AP sites.
One example of a chemically modified abasic site is a methoxyamine-adducted abasic site (AP-MOX). Methoxyamine is a base excision repair (BER) inhibitor that forms adducts with AP sites, making them resistant to the key BER enzyme AP endonuclease. mdpi.com Consequently, TLS becomes the primary mechanism for tolerating these lesions. Studies have shown that the bypass efficiency of AP-MOX varies among different TLS polymerases. For instance, human REV1 bypasses AP-MOX five-fold more efficiently than an unmodified AP site, suggesting that REV1 is well-suited to handle this type of modified lesion. mdpi.com In contrast, the bypass of AP-MOX by polymerase ι (Pol ι) is significantly inhibited compared to its bypass of a natural AP site. mdpi.com
Another class of modified abasic sites includes abasic site-peptide cross-links (APPXLs), which can form in the presence of reactive aldehydes and proteins. These bulky lesions present a strong block to processive DNA synthesis. However, some TLS polymerases, such as Pol η and Pol κ, have demonstrated the ability to bypass these adducts. mdpi.com Pol κ, which is specialized in overcoming adducts in the minor groove of DNA, can effectively bypass certain types of APPXLs to a similar extent as an unmodified AP site. mdpi.com
The chemical nature of the abasic site analog can also influence nucleotide incorporation. For example, a ferrocene-based abasic site analog has been shown to direct the incorporation of all canonical nucleotides, with a preference for purines. chemrxiv.org Furthermore, N-alkylated guanine adducts, which can lead to the formation of abasic sites through depurination, also require TLS for bypass. Human polymerase κ has been shown to be relatively efficient in catalyzing dCTP incorporation opposite bulky N2-alkyl guanine adducts.
The kinetic parameters of nucleotide incorporation opposite these modified abasic sites provide insights into the efficiency and fidelity of different TLS polymerases. The following table summarizes the relative bypass efficiencies of different human polymerases for an unmodified AP site versus a methoxyamine-adducted AP site (AP-MOX).
| DNA Polymerase | Relative Bypass Efficiency (AP-MOX vs. AP site) | Primary Nucleotide Incorporated |
| Pol η | Same efficiency | A, G |
| Pol ι | 15-fold lower for AP-MOX | T > G > A >> C |
| REV1 | 5-fold higher for AP-MOX | C |
| PrimPol | Same efficiency | A, G |
This table is based on data from in vitro studies and the relative efficiencies can be influenced by the specific reaction conditions. mdpi.com
The following table presents a qualitative summary of the bypass capability of different human DNA polymerases for abasic site-peptide cross-links (APPXLs).
| DNA Polymerase | Bypass of APPXL-I | Bypass of APPXL-Y |
| Pol β | Low | Very Low |
| Pol λ | Low | Very Low |
| Pol η | High | Moderate |
| Pol κ | High | Moderate |
| PrimPol | Low | Low |
APPXL-I represents an AP site cross-linked to the N-terminus of a peptide, while APPXL-Y is cross-linked to an internal lysine. "High," "Moderate," and "Low" refer to the relative ability of the polymerase to bypass the lesion in vitro. mdpi.com
Role of Deoxycytidine Triphosphate in Deoxyribonucleic Acid Repair Pathways Involving Abasic Sites
Base Excision Repair (BER) Pathway and Abasic Site Processing
The BER pathway is a multi-step process initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an AP site. creative-diagnostics.combmbreports.org Following the generation of an AP site, an AP endonuclease incises the DNA backbone immediately 5' to the lesion, creating a single-strand break with a 3'-hydroxyl end and a 5'-deoxyribose phosphate (B84403) (dRP) end. creative-diagnostics.combmbreports.orgmdpi.com This nicked intermediate is then a substrate for DNA polymerase-mediated repair synthesis.
DNA Polymerase β in Abasic Site Repair and dCTP Incorporation
DNA Polymerase β (Pol β) is a key enzyme in the BER pathway, particularly in the repair of single-nucleotide gaps resulting from abasic sites. bmbreports.orgaacrjournals.orgnih.gov Pol β possesses both DNA polymerase and 5'-dRP lyase activities, enabling it to fill the gap and remove the 5'-dRP residue. bmbreports.orgpnas.org In the context of abasic site repair, Pol β is responsible for inserting the correct nucleotide opposite the undamaged template strand. aacrjournals.org
Studies have shown that Pol β can incorporate dCTP opposite an abasic site analog, although the efficiency and fidelity of this process can be influenced by sequence context and the specific nature of the lesion. nih.govembopress.org While an abasic site lacks a template base, Pol β can utilize different mechanisms, including potentially templating from nucleotides downstream of the lesion, to guide nucleotide incorporation. nih.gov The incorporation of dCTP by Pol β is a crucial step in restoring the correct DNA sequence at the site of the abasic lesion. baseclick.eu
Research using radiolabeled dCTP has been instrumental in quantifying the repair synthesis activity of Pol β and assessing the efficiency of dCTP incorporation during BER. oup.comasm.org For instance, experiments measuring [α-32P] dCTP incorporation have been used to specifically monitor long-patch repair events in cell extracts. oup.com
Coordination of dCTP Incorporation with AP Endonucleases and DNA Ligases
Efficient BER requires tight coordination between the involved enzymes, including AP endonucleases, DNA polymerases (such as Pol β), and DNA ligases. researchgate.net Following the incision of the AP site by an AP endonuclease (like APE1 in humans), Pol β is recruited to the site of the single-strand break. bmbreports.orgresearchgate.net There is evidence suggesting a coordinated handover of the DNA intermediate from APE1 to Pol β, potentially facilitated by protein-protein interactions, to minimize the accumulation of potentially harmful single-strand breaks. researchgate.net
After Pol β incorporates dCTP (or the appropriate dNTP) to fill the gap and removes the 5'-dRP group, a nick remains in the DNA backbone. bmbreports.orgpnas.org This nick is sealed by a DNA ligase, typically DNA Ligase III (in complex with XRCC1) or DNA Ligase I, to complete the repair process. creative-diagnostics.combmbreports.orgresearchgate.net The incorporation of dCTP by Pol β must be coordinated with the subsequent ligation step to ensure the timely and accurate restoration of the DNA strand integrity. researchgate.net The functional interplay between Pol β and DNA ligases is critical for efficient repair. researchgate.net
Differentiation Between Short-Patch and Long-Patch Repair Mechanisms Involving dCTP
Base excision repair can proceed via two main subpathways: short-patch BER and long-patch BER. creative-diagnostics.combmbreports.org The choice between these pathways depends on the nature of the lesion and the specific enzymatic activities involved.
In short-patch BER, which is the predominant pathway for simple AP sites, a single nucleotide gap is created and filled by Pol β. creative-diagnostics.combmbreports.org This typically involves the incorporation of a single dNTP, such as dCTP if the template base dictates. creative-diagnostics.com Pol β's dRP lyase activity is essential for removing the 5'-dRP residue in this pathway. bmbreports.orgpnas.org
Long-patch BER, on the other hand, involves the synthesis of a patch of 2 to 10 nucleotides. creative-diagnostics.com This pathway is often utilized for more complex lesions or when the 5'-dRP residue is resistant to Pol β's lyase activity, necessitating the involvement of other proteins like DNA Polymerases δ or ε, PCNA, and FEN1. creative-diagnostics.combmbreports.org While dCTP is incorporated during the synthesis phase of long-patch repair, the extent of incorporation is greater than in short-patch repair due to the longer repair patch. oup.com Experiments using radiolabeled dCTP have been used to differentiate between these two pathways by observing the length of the synthesized DNA patch. oup.comasm.org The availability of dNTPs, including dCTP, can influence the balance between short-patch and long-patch BER. asm.org
Abasic Site-Protein Cross-links (APPXLs) and Associated Repair Pathways
Abasic sites are highly reactive and can form covalent cross-links with proteins, resulting in abasic site-protein cross-links (APPXLs). mdpi.comresearchgate.net These lesions are particularly challenging for the DNA replication and repair machinery. mdpi.com APPXLs can arise when proteins, including DNA repair enzymes like Pol β and AP endonucleases, become trapped at abasic sites. mdpi.com
Enzymatic Processing of APPXLs by AP Endonucleases
The repair of APPXLs is complex and may involve proteolytic degradation of the cross-linked protein followed by processing of the remaining DNA-peptide adduct. oup.commdpi.com AP endonucleases have been investigated for their ability to process APPXLs. Studies in bacteria and yeast suggest that certain AP endonucleases, such as E. coli endonuclease IV and yeast Apn1p, can efficiently hydrolyze DNA substrates containing APPXLs. oup.comnih.govnih.gov However, human APE1 has shown less activity on these specific APPXL substrates in some in vitro studies. oup.comnih.govnih.gov The ability of AP endonucleases to cleave at the site of the cross-link is a critical step in the resolution of these complex lesions. nih.gov
Implications for dCTP-Mediated Repair During Cross-Link Resolution
Following the enzymatic processing of APPXLs, which may involve AP endonuclease activity and potentially other repair pathways, a gap or modified site in the DNA is likely to remain. Repair synthesis, involving the incorporation of dNTPs like dCTP, would be necessary to restore the integrity of the DNA strand. While APPXLs can strongly block DNA polymerases, including Pol β, the ability of polymerases to bypass these lesions and incorporate nucleotides is limited and can involve mechanisms like template misalignment. mdpi.comresearchgate.net The precise role and efficiency of dCTP incorporation during the repair synthesis phase after APPXL resolution are areas of ongoing research. The presence of the peptide remnant attached to the DNA after proteolysis could potentially interfere with subsequent polymerase activity and nucleotide incorporation.
Biochemical Methodologies and Research Applications Utilizing Deoxycytidine Triphosphate in Abasic Site Studies
In Vitro Biochemical Assays for dCTP Incorporation and Abasic Site Bypass
In vitro biochemical assays provide quantitative and qualitative information about polymerase activity, fidelity, and efficiency when encountering abasic sites in the presence of dCTP and other dNTPs.
Primer Extension Assays for Polymerase Activity
Primer extension assays are widely used to assess the ability of DNA polymerases to synthesize DNA on templates containing abasic sites and to determine which nucleotides, including dCTP, are incorporated opposite the lesion. These assays typically involve a synthetic DNA template containing a site-specific abasic lesion and a complementary primer labeled at its 5' end. The polymerase is incubated with the primer-template complex and a mixture of dNTPs (or individual dNTPs), and the reaction products are analyzed by gel electrophoresis. nih.govresearchgate.netoup.comoup.com
When a polymerase encounters an abasic site, it may stall, incorporate a nucleotide opposite the lesion (translesion synthesis), or bypass the lesion through mechanisms like template switching. nih.govbiorxiv.org Primer extension assays can reveal the extent of stalling at the abasic site and the length of the extension products, indicating successful bypass. By providing individual dNTPs, researchers can determine the polymerase's preference for inserting a specific nucleotide, such as dCMP from dCTP, opposite the non-coding abasic site. oup.comcsic.esmdpi.com For instance, studies using primer extension assays have shown that different polymerases exhibit varied efficiencies and preferences for incorporating nucleotides opposite an abasic site analog. nih.govoup.comcsic.esmdpi.com Human DNA polymerase β (Pol β) can incorporate nucleotides opposite an abasic site, and its activity in this context is studied using primer extension assays. nih.govresearchgate.net Similarly, translesion synthesis (TLS) polymerases like Pol ι and Pol κ are investigated for their ability to bypass abasic sites, and primer extension assays are fundamental to these studies, revealing their nucleotide incorporation patterns, including that of dCTP. nih.govmdpi.com
Steady-State Kinetic Analyses (e.g., kcat/Km Measurements) for Nucleotide Incorporation
Steady-state kinetic analysis provides quantitative parameters, such as kcat (catalytic turnover rate) and Km (Michaelis constant, reflecting the affinity for the substrate), to describe the efficiency and fidelity of nucleotide incorporation by DNA polymerases. nih.govoup.comoup.com The specificity constant, kcat/Km, is a measure of catalytic efficiency for a given nucleotide and template base. nih.govoup.comresearchgate.net
In the context of abasic sites, steady-state kinetics are used to determine the efficiency with which a polymerase incorporates each of the four dNTPs, including dCTP, opposite the lesion or at positions surrounding it. nih.govoup.comnih.gov These studies reveal that while there is no complementary base for an abasic site, polymerases often exhibit a preference for inserting certain nucleotides. For example, some polymerases may preferentially insert dAMP opposite an abasic site (known as the "A-rule"), while others might incorporate dGMP or, in some cases, dCMP, albeit often with lower efficiency compared to incorporation opposite a canonical base. nih.govcsic.esmdpi.comnih.gov
Data from steady-state kinetic analyses can highlight the differences in how various polymerases handle abasic sites. For instance, studies on human Pol ι have shown its nucleotide incorporation preferences opposite an abasic site, including the efficiency of dCTP incorporation, which can be influenced by factors like the presence of specific metal ions (e.g., Mg2+ or Mn2+). mdpi.comresearchgate.net The relative efficiency of dCTP incorporation opposite an abasic site compared to a correct template base can be significantly lower, reflecting the challenge the polymerase faces without a template base to guide selection. oup.comoup.com
Here is an example of how kinetic data might be presented (hypothetical data illustrating relative incorporation efficiency opposite an abasic site compared to a correct template base by a specific polymerase):
| Nucleotide (dNTP) | Template Position | Relative Incorporation Efficiency (kcat/Km ratio) |
| dATP | Abasic Site | 0.05 |
| dCTP | Abasic Site | 0.001 |
| dGTP | Abasic Site | 0.005 |
| dTTP | Abasic Site | 0.002 |
| dCTP | Template G | 1.0 |
This table illustrates that for this hypothetical polymerase, incorporation opposite an abasic site is generally much less efficient than correct incorporation opposite a guanine (B1146940) template, and dCTP incorporation opposite the abasic site is particularly inefficient. Actual experimental data would involve specific polymerase and template contexts. nih.govmdpi.comoup.comoup.comnih.govresearchgate.net
Short Oligonucleotide Sequencing Assays (SOSAs) for Mutagenic Profiling
Short Oligonucleotide Sequencing Assays (SOSAs) are powerful tools for quantitatively determining the types and frequencies of mutations introduced by DNA polymerases during translesion synthesis, including bypass of abasic sites. nih.govacs.orgresearchgate.netoup.com This method involves replicating a DNA template containing a site-specific lesion with a purified polymerase in the presence of dNTPs, including dCTP. The resulting bypass products are then amplified and subjected to high-throughput sequencing. nih.govacs.orgoup.com
SOSA allows researchers to identify not only which nucleotide is incorporated opposite the abasic site (e.g., dCMP from dCTP) but also the frequency of misincorporations, insertions, and deletions at and around the lesion site. nih.govacs.org This provides a comprehensive mutagenic profile for a given polymerase encountering an abasic site. Studies using SOSA have shown that the mutagenic potential of abasic site bypass varies significantly among different TLS polymerases. nih.govresearchgate.netoup.com For example, SOSA has been used to analyze the bypass of abasic sites by human Y-family polymerases, revealing their distinct error rates and preferences for nucleotide incorporation, including the frequency of dCTP incorporation opposite the lesion. nih.govresearchgate.net These assays can demonstrate that while some polymerases might favor inserting dAMP opposite an abasic site, others may show a higher frequency of misincorporating other nucleotides like dCMP or dGMP. mdpi.comnih.gov
Nucleotide Trapping Assays
Nucleotide trapping assays, often employing rapid kinetic techniques like quench-flow, are used to study transient steps in the polymerase reaction cycle, including the binding and incorporation of dNTPs like dCTP. nih.govresearchgate.net While not always specifically termed "nucleotide trapping" in the context of abasic sites in the search results, the principle of capturing short-lived intermediates involving the polymerase, DNA, and incoming nucleotide is relevant.
These assays can help determine the rate of dCTP binding to the polymerase-DNA complex when the polymerase is poised to replicate across or near an abasic site. By rapidly mixing the polymerase-DNA complex with dCTP (and potentially other dNTPs) and then quickly quenching the reaction at various time points, researchers can measure the rate of dCMP incorporation or the formation of a trapped ternary complex (polymerase-DNA-dCTP). This is particularly useful for understanding the kinetic basis of inefficient or error-prone incorporation events at abasic sites. nih.gov Although some trapping assays use modified nucleotides to form covalent adducts nih.gov, the underlying principle of studying transient interactions and catalytic steps with natural dNTPs like dCTP is applicable to understanding polymerase behavior at abasic sites.
Topoisomerase Assays for DNA Adduct Formation and Resolution
While topoisomerases are primarily involved in managing DNA topology, their activity can be influenced by DNA lesions and the processes of DNA repair and replication, which involve polymerases and dNTPs like dCTP. Abasic sites can affect topoisomerase activity and lead to the formation of trapped topoisomerase-DNA covalent complexes (adducts). nih.govnih.gov
Topoisomerase assays, such as those measuring DNA relaxation, decatenation, or the formation and resolution of DNA-protein cross-links, can indirectly provide insights related to dCTP incorporation in abasic site contexts. nih.govnih.gov For example, if a polymerase's action at an abasic site, potentially involving dCTP incorporation or misincorporation, leads to altered DNA structure or stalled replication forks, this could trigger or influence topoisomerase activity and trapping. nih.govoup.com While undamaged or abasic site-containing DNA alone might not efficiently trap topoisomerases, repair intermediates like nicks or gaps generated during abasic site processing (followed by polymerase gap-filling synthesis using dCTP) can modulate topoisomerase-DNA complex formation. nih.gov Thus, topoisomerase assays can be used to study the downstream consequences of how abasic sites are processed by the cellular machinery, including the involvement of DNA polymerases and their nucleotide substrates.
Structural Biology Approaches for Elucidating Polymerase-DNA-dCTP Interactions
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution insights into the molecular interactions between DNA polymerases, DNA templates (including those with abasic sites), and incoming nucleotides like dCTP. oup.comresearchgate.netembopress.orgdiva-portal.orgmdpi.comnih.gov
By solving the three-dimensional structures of polymerases in complex with DNA containing an abasic site analog and an incoming dCTP molecule, researchers can visualize how the polymerase active site accommodates the lesion and the nucleotide. embopress.org These structures can reveal the conformational changes in the polymerase and DNA upon dCTP binding, the positioning of dCTP relative to the abasic site, and the interactions between protein residues and the incoming nucleotide. researchgate.netembopress.orgmdpi.com
Structural studies have shown that when a polymerase encounters an abasic site, the active site configuration can be altered compared to replication of undamaged DNA. embopress.org The absence of a template base opposite the incoming dNTP (like dCTP) can lead to a more open or flexible active site, influencing nucleotide selection and potentially leading to misincorporation. embopress.org Structures can illustrate how different polymerases, particularly TLS polymerases, have evolved active sites that can accommodate and attempt to incorporate nucleotides opposite such non-instructive lesions. researchgate.netembopress.org For example, crystallographic studies of polymerases with abasic site analogs have captured different conformations of the DNA and protein, shedding light on the mechanisms of stalling and bypass, and how incoming nucleotides are positioned in this context. embopress.org Cryo-EM is also increasingly used to study larger polymerase complexes and their interactions with damaged DNA. researchgate.netmdpi.comnih.gov
These structural insights complement biochemical data by providing a molecular explanation for observed kinetic parameters and incorporation preferences, including the behavior of dCTP at abasic sites.
Crystallographic Studies of Ternary Complexes Involving dCTP at Abasic Sites
Crystallography plays a vital role in understanding the molecular interactions between DNA polymerases, DNA containing abasic sites, and incoming nucleotides like dCTP. These studies capture "snapshots" of the enzymatic active site during the process of translesion synthesis (TLS) or repair. Crystal structures of DNA polymerases, such as yeast Rev1 and bacteriophage RB69 DNA polymerase, in ternary complexes with DNA substrates containing an abasic site analog and an incoming dCTP molecule have been determined fishersci.cafishersci.caamericanelements.com.
These structures reveal how the polymerase active site accommodates the non-instructive abasic lesion and how it interacts with the incoming nucleotide. For instance, the structure of yeast Rev1 in complex with an abasic site-containing DNA and dCTP shows that Rev1 can efficiently insert cytosine opposite the abasic lesion, a mechanism that differs from the typical "A-rule" followed by many other polymerases fishersci.ca. The structure highlights how the enzyme stabilizes the abasic site and positions dCTP for incorporation, often involving specific amino acid residues that interact with the incoming nucleotide or the DNA backbone near the lesion fishersci.cafishersci.no. Studies with RB69 DNA polymerase encountering an abasic site analog have also provided structural insights into how replicative polymerases interact with these lesions, which often act as strong blocks to their progress fishersci.caamericanelements.com. These crystallographic data are essential for elucidating the precise atomic-level details of nucleotide selection and incorporation opposite damaged bases or abasic sites.
Spectroscopic Techniques (e.g., Fluorescence, Circular Dichroism) for Conformational Dynamics
Spectroscopic methods, such as fluorescence and circular dichroism (CD), are powerful tools for investigating the conformational dynamics of DNA and DNA-protein complexes involving abasic sites and nucleotides. These techniques can provide information about structural changes that occur upon binding of polymerases or incoming nucleotides, as well as the local environment and stacking interactions of bases near the lesion.
Fluorescence spectroscopy, particularly utilizing fluorescent nucleotide analogs like 2-aminopurine (B61359) (2-AP), has been employed to study abasic sites in DNA plos.orgcarlroth.combocsci.com. 2-AP is a fluorescent adenine (B156593) analog whose fluorescence is sensitive to its local environment and stacking interactions. By incorporating 2-AP opposite to or adjacent to an abasic site, researchers can monitor changes in base stacking and DNA conformation induced by metal ions or protein binding plos.orgcarlroth.combocsci.com. These studies have revealed that abasic sites can exist in equilibrium between different conformational states ("closed" and "open") and that divalent cations can influence this equilibrium bocsci.com.
Applications of Modified dCTP Analogs in Abasic Site Research
Modified dCTP analogs are synthetically altered versions of dCTP that carry chemical modifications at the base, sugar, or phosphate (B84403) moieties. These modifications can introduce new functionalities, such as fluorescent tags, reactive groups for click chemistry, or altered enzymatic properties. These modified nucleotides are invaluable tools in abasic site research for probing polymerase activity, labeling DNA, and developing novel detection strategies.
Azide-Modified dCTP for DNA/RNA Labeling and Functionalization (e.g., Azido-2′,3′-ddCTP)
Azide-modified nucleotides, such as Azido-2′,3′-ddCTP, are utilized in click chemistry reactions for labeling and functionalizing nucleic acids. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific attachment of molecules bearing alkyne groups to azide-modified DNA or RNA nih.govjenabioscience.combaseclick.eufishersci.atembopress.org.
While specific research on Azido-2′,3′-ddCTP directly within the context of abasic site repair mechanisms in the provided search results is limited, the general principle of using azide-modified nucleotides applies. These analogs can be enzymatically incorporated into DNA or RNA by various polymerases, including terminal deoxynucleotidyl transferase (TdT) or RNA polymerases baseclick.eujenabioscience.combaseclick.eu. The incorporated azide (B81097) group then serves as a handle for subsequent conjugation with alkyne-containing molecules, such as fluorescent dyes, biotin, or other probes nih.govembopress.org. This approach allows for site-specific or global labeling of nucleic acids, which can be used to study DNA synthesis across abasic sites, track DNA molecules containing lesions, or immobilize DNA for various assays.
Alkyne-Modified dCTP for Click Chemistry Applications (e.g., C8-alkyne-dCTP)
Alkyne-modified dCTP analogs are complementary to azide-modified nucleotides in click chemistry applications. These analogs contain an alkyne functional group that can react with azide-containing molecules. A prominent example is 5-Propargylamino-dCTP, also known as ap-dCTP fishersci.ca. This compound is a dCTP analog modified with a propargylamino group at the C5 position of the cytosine base fishersci.ca.
This compound and other alkyne-modified dCTPs like C8-alkyne-dCTP can be incorporated into DNA during enzymatic synthesis, such as PCR, using various DNA polymerases baseclick.eucarlroth.com. The incorporated alkyne group then provides a site for subsequent click chemistry reactions with azide-labeled probes fishersci.cabham.ac.uk. This methodology is widely used for non-radioactive labeling of DNA, enabling applications such as DNA sequencing, detection of DNA-protein interactions, and the creation of functionalized DNA nanostructures fishersci.cabaseclick.eucarlroth.combham.ac.uk. In the context of abasic site research, alkyne-modified dCTPs can be used to label DNA synthesized across or around abasic sites, facilitating their detection, purification, or visualization. The click chemistry approach offers a versatile way to attach various molecules to DNA containing these modified nucleotides without interfering with the enzymatic incorporation step itself nih.govembopress.org.
Fluorescently Labeled dCTP for Detection and Mechanistic Studies (e.g., Cy3-dCTP, 2-Aminopurine-dNTP conjugates)
Fluorescently labeled dCTP analogs are widely used for direct detection of DNA synthesis and for studying the mechanisms of DNA polymerases, including those acting at abasic sites. These analogs have a fluorescent dye molecule attached, typically via a linker, to the nucleotide base or sugar.
Cy3-dCTP is a common example of a fluorescently labeled dCTP, where the cyanine (B1664457) dye Cy3 is conjugated to the dCTP molecule medchemexpress.comnih.govlaballey.comnih.gov. These fluorescent nucleotides can be incorporated into newly synthesized DNA by DNA polymerases medchemexpress.comlaballey.comnih.gov. The fluorescence signal allows for real-time monitoring of DNA synthesis, quantification of incorporated nucleotides, and visualization of DNA molecules medchemexpress.comnih.govnih.gov. In abasic site studies, fluorescently labeled dCTP can be used to track the efficiency and fidelity of polymerases bypassing these lesions or to label DNA fragments containing abasic sites for detection in various assays medchemexpress.com.
While 2-aminopurine is a fluorescent base analog often used to probe abasic sites due to its sensitivity to stacking interactions plos.orgcarlroth.combocsci.com, fluorescently labeled dCTP conjugates (or other dNTP conjugates) with dyes like Cy3 provide a different approach by directly labeling the incorporated nucleotide, allowing for direct detection of synthesis events. The use of such probes helps researchers understand how polymerases select and incorporate nucleotides opposite abasic lesions and the conformational changes involved in this process sigmaaldrich.com.
Other α-Phosphate-Modified Nucleoside Triphosphates in Enzymatic Studies
Beyond modifications to the base or sugar, nucleoside triphosphates can also be modified at the α-phosphate group. These modifications are particularly relevant for studying the enzymatic mechanisms of polymerases because the α-phosphate is directly involved in the phosphodiester bond formation during DNA synthesis nih.govctdbase.orgnih.gov.
Cellular and In Vivo Models for Studying Abasic Site Bypass and dCTP Incorporation
Cellular and in vivo systems offer valuable platforms to study the complex processes of DNA replication and repair in a native environment, allowing for the investigation of interactions between various proteins and pathways involved in abasic site tolerance.
Yeast Cell Systems (Saccharomyces cerevisiae) for Genetic and Mechanistic Studies
The budding yeast Saccharomyces cerevisiae is a powerful model organism for genetic and mechanistic studies of DNA damage tolerance, including abasic site bypass researchgate.netnih.gov. Yeast possesses homologs of many human DNA repair and replication proteins, and its genetic tractability allows for the dissection of complex pathways. Abasic sites in yeast are primarily repaired by the BER pathway, but TLS pathways are crucial for tolerating persistent lesions that block replication researchgate.netnih.gov.
Studies in yeast have identified key DNA polymerases involved in abasic site bypass. The Y-family DNA polymerase Rev1 acts as a deoxycytidyl transferase, capable of inserting dCMP opposite an abasic site nih.govnih.govplos.orgmdpi.compnas.orgresearchgate.net. While Rev1 is efficient at insertion, it typically requires another polymerase, such as DNA polymerase ζ (Pol ζ), for extension synthesis past the lesion nih.govnih.govresearchgate.net. Pol ζ, a heterodimer of Rev3 and Rev7, is essential for UV-induced mutagenesis and also plays a significant role in mutagenesis induced by AP sites nih.govnih.gov.
Research using site-specific abasic sites in plasmids replicated in yeast cells has provided insights into nucleotide insertion preferences. Early studies suggested a "C-rule" for insertion by TLS enzymes, with preferential insertion of dCMP opposite AP sites pnas.orgnih.gov. However, other studies, particularly those involving mutagenesis induced by alkylating agents that produce numerous AP sites, suggested preferential insertion of dAMP, consistent with an "A-rule" pnas.org. This apparent discrepancy highlights the complexity of AP site bypass in a cellular context, likely involving the interplay of multiple polymerases and pathways researchgate.net.
Yeast DNA polymerase η (Pol η), another Y-family polymerase, has also been implicated in abasic site bypass in yeast cells mdpi.comyeastgenome.orgnih.gov. In vitro studies with yeast Pol η have shown it can insert dGMP or dAMP opposite AP sites, although its precise role and insertion specificity in vivo can vary yeastgenome.orgnih.gov.
Quantitative analyses in yeast systems have examined the efficiency of nucleotide incorporation opposite abasic sites by different polymerases. For example, studies on yeast Rev1 have quantified the efficiency of dCTP incorporation opposite an abasic site compared to an undamaged template researchgate.net.
Table 1: Nucleotide Incorporation Efficiency Opposite an Abasic Site by Yeast Rev1
| Template Base | Incoming Nucleotide | Relative Incorporation Efficiency (kcat/Km) by Yeast Rev1 (Arbitrary Units) |
| Abasic Site (AP) | dCTP | High nih.govresearchgate.net |
| Guanine (G) | dCTP | Lower than opposite AP site researchgate.net |
The use of genetic mutants in yeast, deficient in specific polymerases or repair factors, has been instrumental in dissecting the pathways involved in abasic site bypass and the contribution of dCTP incorporation by different enzymes nih.govnih.gov.
Human Cell Lines and Extracts (e.g., Xenopus Egg Extracts) for Replication Studies
Human cell lines and cell-free extracts, such as Xenopus laevis egg extracts, serve as valuable systems for studying DNA replication and lesion bypass in a eukaryotic environment that reconstitutes many aspects of in vivo processes biorxiv.orgresearchgate.netbiorxiv.orgnih.govnih.govunimi.it. These systems allow for biochemical manipulation and detailed analysis of replication fork progression and nucleotide incorporation events.
Abasic sites are also highly prevalent in human cells, and their bypass involves both replicative and specialized TLS polymerases nih.govplos.orgmdpi.com. Similar to yeast, human Rev1 acts as a dCMP transferase, efficiently inserting dCTP opposite abasic sites in vitro nih.govplos.orgmdpi.com. Human DNA polymerase η (Pol η) can also bypass abasic sites, showing some preference for inserting T and A, while human Pol ι can incorporate all four bases with relatively low preference nih.gov. Human DNA polymerase δ (Pol δ), a replicative polymerase, has also been shown to bypass AP sites, often inserting A preferentially, consistent with the "A-rule" observed in some contexts nih.govplos.org.
Studies using human cell lines and in vitro replication systems have investigated the mutagenic consequences of abasic site bypass and the contribution of different polymerases to nucleotide insertion. While the "A-rule" (preferential insertion of dAMP) has been observed in some human cell studies, others have reported a lack of strong specificity or context-dependent preferences plos.orgnih.gov.
Xenopus egg extracts are particularly useful for reconstituting DNA replication on defined DNA templates containing site-specific lesions biorxiv.orgresearchgate.netbiorxiv.orgnih.gov. These extracts support efficient and accurate DNA replication, allowing researchers to study how replication forks encounter and bypass abasic sites. Studies in Xenopus extracts have shown that abasic sites can stall DNA replication, particularly when located on the leading strand template biorxiv.orgresearchgate.netbiorxiv.orgnih.gov. Bypass in this system relies on TLS mechanisms biorxiv.orgresearchgate.netbiorxiv.org.
While the search results detail the study of abasic site bypass and dCTP incorporation by various polymerases in human cells and Xenopus extracts using techniques involving site-specific abasic sites and analysis of incorporated nucleotides, specific research utilizing the compound "this compound" (5-Propargylamino-dCTP) directly within these mechanistic bypass studies in the described cellular and extract systems was not prominently found in the provided search results. 5-Propargylamino-dCTP is primarily described as a modified nucleotide used for nucleic acid labeling and click chemistry applications chemicalbook.com, suggesting its potential as a tool for detecting or tracking DNA synthesis events, which could be relevant in bypass studies, but its direct role as a substrate or modulator in the enzymatic bypass mechanisms in these specific systems is not detailed in the search results.
Research in these systems often quantifies the efficiency and specificity of nucleotide incorporation opposite abasic sites by different polymerases.
Table 2: Nucleotide Insertion Preference Opposite an Abasic Site by Human DNA Polymerases
| DNA Polymerase | Preferred Nucleotide(s) Inserted Opposite Abasic Site | Reference |
| Rev1 | dCTP | nih.govplos.orgmdpi.com |
| Pol η | T, A (in vitro) | nih.gov |
| Pol ι | T, G, A (low specificity) | nih.gov |
| Pol κ | C, A (in vitro) | nih.gov |
| Pol δ/PCNA | A | nih.govplos.org |
| Pol θ | Efficient insertion, extends well | nih.govembopress.org |
Note: Preferences can vary depending on experimental conditions and DNA sequence context.
These cellular and in vivo models, utilizing techniques such as site-specific lesion incorporation, genetic manipulation, and biochemical reconstitution, continue to be essential for understanding the intricate processes of abasic site bypass, the roles of different DNA polymerases, and the context-dependent incorporation of nucleotides like dCTP opposite these prevalent DNA lesions.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ap-dCTP with high purity, and how can researchers validate the product?
- Methodological Answer : Synthesis of this compound requires precise stoichiometric control of deoxycytidine triphosphate (dCTP) with an apurinic/apyrimidinic (AP) site analog. Use HPLC or capillary electrophoresis to monitor reaction progress, and employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation. Purity validation should include anion-exchange chromatography to separate unreacted dCTP and byproducts. Ensure protocols align with reproducibility standards by documenting reagent sources (e.g., Sigma-Aldrycht for modified nucleotides) and reaction conditions (pH, temperature) .
Q. How should researchers optimize enzymatic incorporation assays for this compound in DNA replication studies?
- Methodological Answer : Design assays using polymerase-specific buffer systems (e.g., Taq vs. Phi29) and vary Mg²⁺ concentrations to assess incorporation efficiency. Use radiolabeled this compound (³²P or ³³P) for quantification via gel electrophoresis or scintillation counting. Include negative controls (e.g., unmodified dCTP) and positive controls (AP site-containing templates) to validate specificity. Kinetic parameters (kcat, Km) should be calculated using Michaelis-Menten plots .
Q. Which analytical techniques are most reliable for quantifying this compound in heterogeneous biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹⁵N-ap-dCTP) ensures sensitivity and minimizes matrix effects. For real-time tracking, fluorescently tagged this compound analogs (e.g., Cy5-labeled) paired with fluorescence spectroscopy or microscopy can resolve spatial distribution in cellular systems. Validate methods against calibration curves spanning physiological concentrations (nM–µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s inhibitory effects across different DNA polymerases?
- Methodological Answer : Perform comparative kinetic studies using polymerases with known structural data (e.g., X-ray crystallography of polymerase-ap-dCTP complexes). Analyze mismatch extension frequencies and exonuclease-proofreading activity. Employ molecular dynamics simulations to model polymerase active-site interactions with this compound. Cross-validate findings with single-molecule sequencing to observe real-time incorporation errors .
Q. What computational strategies predict this compound’s binding affinity to modified DNA templates (e.g., oxidized or methylated bases)?
- Methodological Answer : Use density functional theory (DFT) or molecular docking software (e.g., AutoDock Vina) to model this compound-DNA interactions. Parameterize force fields using experimental data (e.g., isothermal titration calorimetry for ΔG measurements). Validate predictions with in vitro assays using templates containing site-specific lesions (e.g., 8-oxoG or 5-methylcytosine) .
Q. How can researchers differentiate between this compound’s direct enzymatic effects and indirect cellular impacts (e.g., oxidative stress) in vivo?
- Methodological Answer : Employ CRISPR-edited cell lines lacking specific DNA repair pathways (e.g., BER-deficient cells) to isolate this compound’s direct effects. Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to profile cellular responses. Integrate single-cell sequencing to identify heterogeneity in this compound-induced mutagenesis. Control for off-target effects using competitive inhibitors (e.g., dCTP analogs) .
Key Considerations for Data Interpretation
- Contradiction Analysis : When conflicting results arise (e.g., variable inhibition efficiency), conduct meta-analyses of published kinetic datasets and assess experimental variables (e.g., buffer composition, polymerase fidelity). Use statistical tools like ANOVA to identify significant outliers .
- Interdisciplinary Validation : Combine biophysical data (e.g., FRET-based polymerase activity assays) with computational models to reconcile mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
